![molecular formula C27H21NO4 B12048613 (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid typically involves the protection of the amino group using the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property makes it useful in peptide synthesis, where it helps to prevent unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid .
Uniqueness
What sets (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid apart from similar compounds is its specific structure, which includes a naphthyl group. This unique structure can impart different chemical properties and reactivity, making it suitable for specific applications in peptide synthesis and other chemical processes .
Properties
Molecular Formula |
C27H21NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C27H21NO4/c29-26(30)25(23-15-7-9-17-8-1-2-10-18(17)23)28-27(31)32-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
InChI Key |
SCQIIBIYCFZYJE-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)

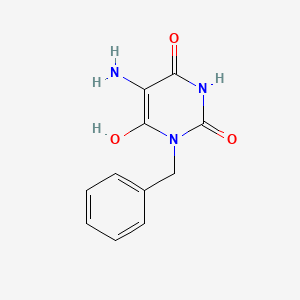

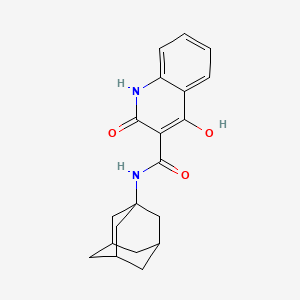
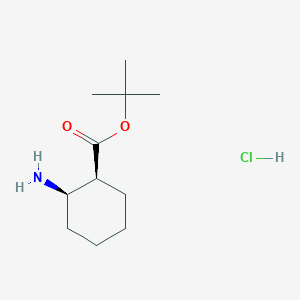
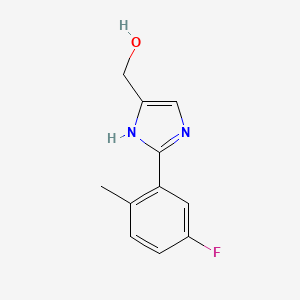
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B12048585.png)
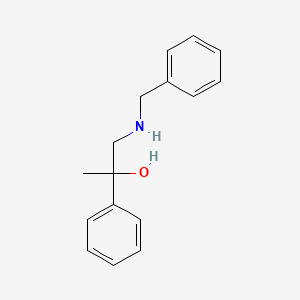
![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

